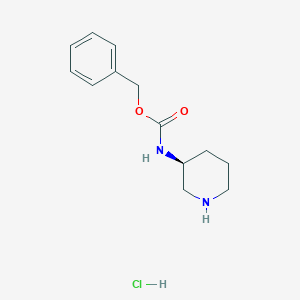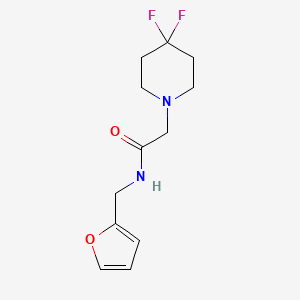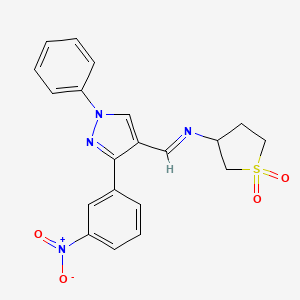![molecular formula C20H24FN3O3S B2821486 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-73-7](/img/structure/B2821486.png)
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the acetamide core. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the phenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and the sulfone could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Immunomodulatory Effects
A synthetic compound closely related to the mentioned chemical structure, identified as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has been found to possess significant immunomodulatory effects. It has been shown to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound can augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to a marked increase in tumor cell destruction. Additionally, it enhances macrophage inhibitory effects on tumor cell growth in vitro, with "activated" macrophages being detectable in peritoneal exudates of treated mice. This compound also appears to restore the alloreactivity of lymphocytes in immunodepressed mice bearing tumors, potentially by interfering with suppressor cells. Its immunoadjuvant effects were evident when administered with an inactivated leukemia vaccine, and it enhanced the effectiveness of cytotoxic chemotherapy in mice challenged with leukemia. These findings suggest potential applications in augmenting the immune response to growing tumors (Wang et al., 2004).
Radiolabeling for PET Imaging
Another application involves a compound within the same chemical family used for positron emission tomography (PET) imaging. The compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative with a fluorine atom in its structure, has been designed for labeling with fluorine-18, allowing in vivo imaging with PET. This compound and its tosyloxy derivative were synthesized and used in the synthesis of [18F]DPA-714, demonstrating the utility of such compounds in the development of selective radioligands for imaging purposes (Dollé et al., 2008).
Restoration of Cytolytic T-Lymphocyte Response
A study on N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has shown its capability to restore the cytolytic T-lymphocyte response in various experimental models, suggesting its utility in immune system modulation. This compound enhanced the induction of a cytolytic T-lymphocyte response to leukemia in syngeneic hosts and augmented lytic activity against virus-infected targets in a Vaccinia virus model. It also recovered alloreactive cytolytic T-lymphocyte activity in animals compromised by immunosuppressive conditions, highlighting its potential in enhancing immune responses to weak antigens and in restoring alloreactivity (Wang et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-18-8-6-17(7-9-18)16-20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQBOWNVVTPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)
![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)


![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)